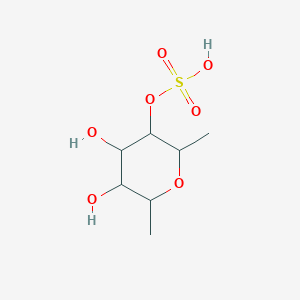![molecular formula C14H14O5S2 B12504145 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
2,3-dihydrothieno[3,4-b][1,4]dioxine: can be synthesized through the reaction of 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification.
(E)-2-phenylethenesulfonic acid: can be prepared by sulfonation of styrene using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: The industrial production of these compounds typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thieno-dioxine ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly sulfonation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sulfur trioxide, chlorosulfonic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a monomer in the synthesis of conductive polymers and copolymers .
- Acts as a reductant in the synthesis of gold nanoparticles .
Biology:
- Investigated for its potential in creating bio-compatible conductive materials for biomedical applications .
Medicine:
- Explored for its use in drug delivery systems due to its unique structural properties.
Industry:
Mécanisme D'action
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo polymerization and form conductive polymers. The thieno-dioxine ring system facilitates electron delocalization, enhancing the compound’s conductivity. The phenylethenesulfonic acid moiety provides solubility and processability in aqueous environments, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
3,4-ethylenedioxythiophene: Similar in structure but lacks the phenylethenesulfonic acid moiety.
2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a chloromethyl group instead of the phenylethenesulfonic acid moiety.
Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a hydroxymethyl group, enhancing its hydrophilicity.
Uniqueness: The combination of the thieno-dioxine ring system with the phenylethenesulfonic acid moiety makes 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid unique in its ability to form conductive polymers that are both soluble and processable in aqueous environments. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications in flexible electronics and biomedical devices.
Propriétés
Formule moléculaire |
C14H14O5S2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2,3-dihydrothieno[3,4-b][1,4]dioxine;2-phenylethenesulfonic acid |
InChI |
InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2 |
Clé InChI |
BGAWZPQKJPTIEA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)
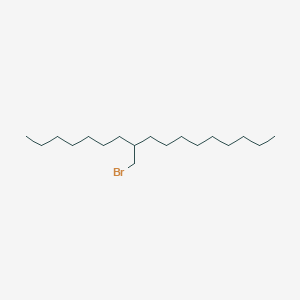
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
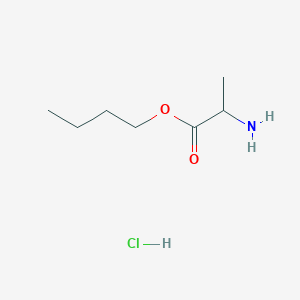
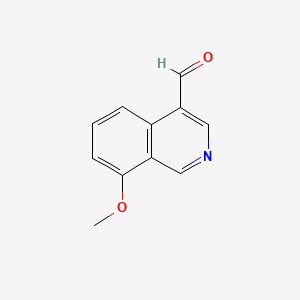
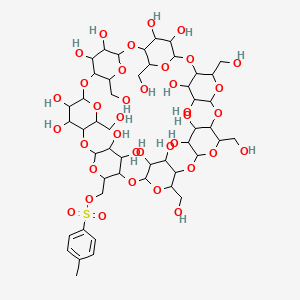
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
